N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide
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Overview
Description
N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclobutyl group, a trimethyl-substituted benzamide core, and a pyridinylmethoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide typically involves multiple steps, including the formation of the cyanocyclobutyl group and the subsequent attachment of the benzamide and pyridinylmethoxy groups. Common synthetic routes may include:
Formation of the Cyanocyclobutyl Group: This step often involves the reaction of a cyclobutyl precursor with a cyanating agent under controlled conditions.
Attachment of the Benzamide Core: The benzamide core can be introduced through a condensation reaction between an amine and a benzoyl chloride derivative.
Introduction of the Pyridinylmethoxy Group: This step may involve the reaction of a pyridinylmethanol derivative with the benzamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Indole Derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-(pyridin-3-ylmethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-10-18(20(25)24(3)21(14-22)7-5-8-21)11-16(2)19(15)26-13-17-6-4-9-23-12-17/h4,6,9-12H,5,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXHZNJTBHDKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C(=O)N(C)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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